molecular formula C9H10N4OS B2733347 N-(2-(2H-1,2,3-triazol-2-yl)ethyl)thiophene-3-carboxamide CAS No. 2097859-04-4

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)thiophene-3-carboxamide

Cat. No. B2733347
CAS RN: 2097859-04-4
M. Wt: 222.27
InChI Key: OPWZLFFUIMHSSW-UHFFFAOYSA-N
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Description

1,2,3-Triazoles are a class of nitrogen-containing heterocyclic compounds. They are not found in nature but have found broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .


Synthesis Analysis

The synthesis of 1,2,3-triazoles often involves a Cu (I) catalyzed [3+2] dipolar cycloaddition . This reaction is part of the popular “click chemistry” approach .


Molecular Structure Analysis

1,2,3-Triazoles have a five-membered ring structure with two carbon atoms and three nitrogen atoms . The IR absorption spectra of some 1,2,3-triazole compounds have shown two signals for C=O groups at 1650–1712 cm −1 .


Chemical Reactions Analysis

1,2,3-Triazoles are known for their high chemical stability. They are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .


Physical And Chemical Properties Analysis

1,2,3-Triazoles have numerous useful properties like high chemical stability, aromatic character, strong dipole moment (4.8–5.6 Debye), and hydrogen bonding ability .

Scientific Research Applications

Antiproliferative Activity

A study by Ghorab et al. (2013) synthesized a series of novel thiophene derivatives tested for their antiproliferative activity. The research highlighted the compounds' effectiveness, particularly against breast cancer cell lines, showcasing remarkable activity with specific compounds demonstrating significant inhibitory concentration (IC50) values against MDA-MB-231 (breast cancer) and HT-29 (colon cancer) cell lines. These findings underscore the potential of thiophene derivatives in cancer treatment strategies (Ghorab et al., 2013).

Microwave-Assisted Synthesis and Biological Activities

Başoğlu et al. (2013) explored the microwave-assisted synthesis of hybrid molecules containing thiophene derivatives, investigating their antimicrobial, antilipase, and antiurease activities. This study illuminated the synthetic efficiency and biological relevance of thiophene derivatives, revealing some compounds' good to moderate antimicrobial activity against various test microorganisms. The research also identified compounds with notable antiurease and antilipase activities, marking them as potential candidates for further drug development (Başoğlu et al., 2013).

Efficient Synthesis and Potential Applications

Sun et al. (2010) demonstrated the efficient synthesis of 6-(1H-1,2,4-triazol-1-yl)-thieno[2,3-d]pyrimidin-4(3H)-ones, highlighting a pathway to derive potentially bioactive compounds. This study emphasizes the synthetic versatility of thiophene derivatives and their potential as scaffolds for developing novel therapeutic agents (Sun et al., 2010).

Novel Compounds with Antimicrobial Activity

Mabkhot et al. (2017) synthesized new thiophene-containing compounds, evaluating their antimicrobial effectiveness. The study found that certain derivatives exhibited significant antibacterial and antifungal activities, highlighting the therapeutic potential of thiophene derivatives in addressing microbial infections (Mabkhot et al., 2017).

Mechanism of Action

1,2,3-Triazoles can exhibit a broad range of biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities . The mechanism of action often involves the formation of a variety of non-covalent bonds with enzymes and receptors .

Future Directions

The development of facile and straightforward methodology for the synthesis of 1,2,3-triazoles is of noteworthy interest . Furthermore, given their broad range of biological activities, 1,2,3-triazoles and their derivatives hold immense potential to significantly advance medicinal chemistry .

properties

IUPAC Name

N-[2-(triazol-2-yl)ethyl]thiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4OS/c14-9(8-1-6-15-7-8)10-4-5-13-11-2-3-12-13/h1-3,6-7H,4-5H2,(H,10,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPWZLFFUIMHSSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C(=O)NCCN2N=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)thiophene-3-carboxamide

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